molecular formula C8H8O2S B159533 3-Thiophen-3-yl-acrylic acid methyl ester CAS No. 135835-43-7

3-Thiophen-3-yl-acrylic acid methyl ester

Cat. No.: B159533
CAS No.: 135835-43-7
M. Wt: 168.21 g/mol
InChI Key: ZBUKIESAKFXOHF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Thiophen-3-yl-acrylic acid methyl ester has a wide range of scientific research applications, including:

Safety and Hazards

The compound is not intended for human or veterinary use . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Future Directions

While specific future directions for “3-Thiophen-3-yl-acrylic acid methyl ester” are not available, it’s known that thiophene derivatives are being extensively studied for their potential applications in various fields, including pharmaceutical synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-3-yl-acrylic acid methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Comparison with Similar Compounds

Similar Compounds

    3-Thiopheneacrylic Acid: Similar in structure but lacks the methyl ester group.

    Methyl 3-(thiophen-2-yl)acrylate: Similar but with the thiophene ring attached at a different position.

    3-(3-Thienyl)acrylic acid: Similar but without the esterification

Uniqueness

3-Thiophen-3-yl-acrylic acid methyl ester is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

methyl (E)-3-thiophen-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKIESAKFXOHF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does poly(3-thiophen-3-yl-acrylic acid methyl ester) compare to other anticorrosive additives in marine epoxy paints?

A: The research [] compared the anticorrosive properties of poly(this compound) to zinc phosphate (Zn3(PO4)2) and polyaniline (PAni) when incorporated into a marine epoxy primer. While all three additives provided some level of corrosion protection, polyaniline demonstrated superior performance compared to both the polythiophene derivative and zinc phosphate. The study attributes this difference to the higher electroactivity of polyaniline, suggesting that the ability to store charge plays a significant role in corrosion inhibition by organic additives.

Q2: Why is poly(this compound) considered as an anticorrosive additive for marine epoxy paints?

A: Poly(this compound) belongs to the class of conducting polymers (CPs) []. These materials possess inherent redox properties, enabling them to interact with metal surfaces and potentially create a protective barrier against corrosive agents. This specific polythiophene derivative incorporates carboxylate side groups, which can enhance its solubility and compatibility with the epoxy matrix. These characteristics make it a promising candidate for investigation as an anticorrosive additive in marine coatings.

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